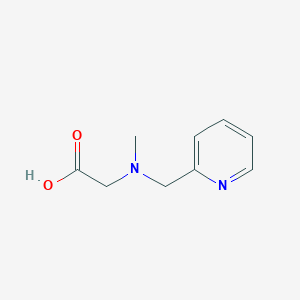

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

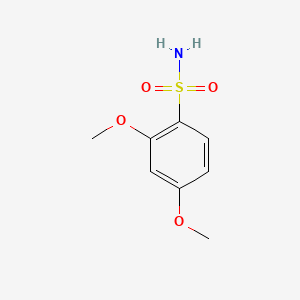

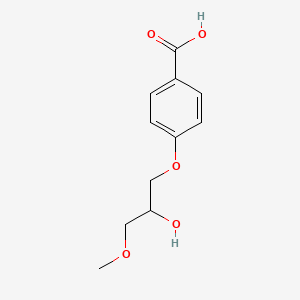

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a specialty product for proteomics research . It has a molecular formula of C12H13NO and a molecular weight of 187.24 .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is based on the indole skeleton, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .科学的研究の応用

2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Synthesis

2,5,7-Trimethyl-1H-indole-3-carbaldehyde serves as a key precursor in the synthesis of various biologically active compounds. Its derivatives are explored for the treatment of cancer cells, microbes, and different types of disorders in the human body due to their significant biological properties .

Catalysis

This compound is utilized in catalysis, particularly in multicomponent reactions (MCRs). MCRs are valuable for accessing complex molecules, and 2,5,7-Trimethyl-1H-indole-3-carbaldehyde derivatives play a crucial role in these reactions to produce bioactive structures .

Molecular Diversity

The molecular diversity of 1H-indole-3-carbaldehyde derivatives is vast. They are important and effective chemical precursors for generating bioactive structures. The applications span from sustainable multicomponent reactions to the assembly of pharmaceutically interesting scaffolds .

Cycloaddition Reactions

Indoles like 2,5,7-Trimethyl-1H-indole-3-carbaldehyde are versatile building blocks in cycloaddition reactions. These reactions lead to the formation of biologically important indole derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .

作用機序

Target of Action

It is known that indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Mode of Action

It is known that indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Biochemical Pathways

Indole derivatives are known to be essential entities found in many natural products like indole alkaloids, fungal, and marine organisms .

将来の方向性

特性

IUPAC Name |

2,5,7-trimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNXZAUUKBQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)